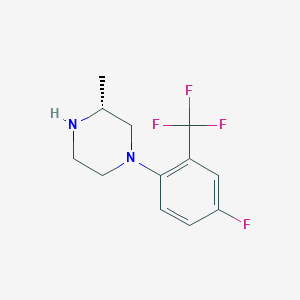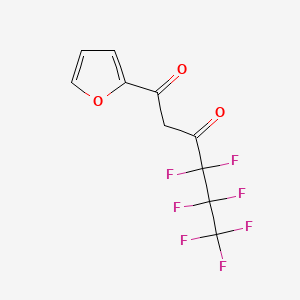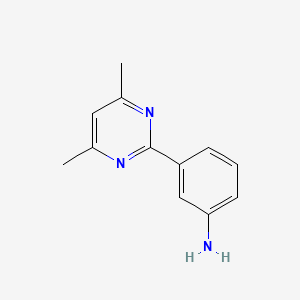
Phenylacetyl disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetyl disulphide is an organosulfur compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further bonded to a persulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylphenyl persulfide typically involves the reaction of acetylphenyl halides with sulfur-containing reagents. One common method is the reaction of acetylphenyl chloride with sodium persulfide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of acetylphenyl persulfide may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylacetyl disulphide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenylacetyl disulphide has several applications in scientific research:
Biology: The compound is studied for its potential role in redox biology and as a modulator of protein function through persulfidation.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related diseases.
Industry: It is used in the synthesis of sulfur-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetylphenyl persulfide involves the formation of persulfide bonds with protein cysteine residues. This modification, known as persulfidation, can protect proteins from irreversible oxidative damage and regulate their function. The persulfide group is more nucleophilic than thiols, making it highly reactive towards electrophiles and oxidants. This reactivity is crucial for its role in redox signaling and protection against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl persulfide: Lacks the acetyl group but has similar reactivity.
Acetylphenyl disulfide: Contains a disulfide bond instead of a persulfide bond.
Acetylphenyl thiol: Contains a thiol group instead of a persulfide group.
Uniqueness
Phenylacetyl disulphide is unique due to the presence of both the acetyl and persulfide groups, which confer distinct chemical properties and reactivity. The persulfide group enhances its nucleophilicity and ability to participate in redox reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8OS2 |
|---|---|
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
S-phenylsulfanyl ethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-7(9)10-11-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
XGTWOXXBRMVJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)





